molecular formula C20H23NO6 B11480108 Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

Cat. No.: B11480108
M. Wt: 373.4 g/mol
InChI Key: XXWDXFASCNAGTG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is an organic compound with a complex structure that includes methoxy groups, a propanoyl group, and an amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Methoxylation: Introduction of methoxy groups (-OCH₃) to the benzene ring using methanol and a suitable catalyst.

    Amidation: The formation of the amide bond by reacting the acylated benzene with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethoxybenzoate
  • Methyl 2-amino-4,5-dimethoxybenzoate
  • 4,5-Dimethoxy-2-nitrobenzoic acid

Uniqueness

Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(4-methoxyphenyl)propanoylamino]benzoate

InChI

InChI=1S/C20H23NO6/c1-24-14-8-5-13(6-9-14)7-10-19(22)21-16-12-18(26-3)17(25-2)11-15(16)20(23)27-4/h5-6,8-9,11-12H,7,10H2,1-4H3,(H,21,22)

InChI Key

XXWDXFASCNAGTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

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